molecular formula C10H16O B2403808 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one CAS No. 67615-60-5

1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one

Cat. No.: B2403808
CAS No.: 67615-60-5
M. Wt: 152.237
InChI Key: QECPUIYFMJTXKS-UHFFFAOYSA-N
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Description

Significance of Bicyclo[2.2.1]heptane Scaffolds in Organic Chemistry

The bicyclo[2.2.1]heptane scaffold is a cornerstone in the field of organic chemistry due to its rigid, three-dimensional structure. This rigidity provides a unique platform for studying the stereochemical and electronic effects on chemical reactions. Unlike more flexible acyclic or monocyclic systems, the conformational movement of the bicyclo[2.2.1]heptane framework is significantly restricted, allowing for a more precise understanding of reaction pathways and transition states.

This structural motif is prevalent in a variety of natural products and has been widely employed in the synthesis of pharmaceuticals and other biologically active compounds. The defined spatial arrangement of substituents on the bicyclo[2.2.1]heptane ring system allows for the creation of molecules with specific shapes and functionalities, which is crucial for their interaction with biological targets. Furthermore, the inherent strain in the bicyclic system can be harnessed to drive certain chemical transformations.

Overview of Ketone Functionality within Bridged Bicyclic Systems

The incorporation of a ketone group onto a bridged bicyclic system, such as in 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one, introduces a site of versatile reactivity. The carbonyl group is a key functional group in organic synthesis, participating in a wide array of reactions including nucleophilic additions, reductions, oxidations, and enolate chemistry.

Within the rigid bicyclo[2.2.1]heptane framework, the reactivity of the ketone can be influenced by steric hindrance from the bridged structure. The accessibility of the carbonyl carbon to incoming nucleophiles can be dictated by whether the acyl group is in the exo or endo position. The exo position is generally more sterically accessible than the more hindered endo position. This stereochemical difference can lead to diastereoselective reactions, a highly desirable feature in modern organic synthesis.

Scope of Academic Research on this compound and Related Structures

Academic research on this compound specifically is not extensively documented in widely available literature. However, significant research exists for the broader class of 2-acylnorbornanes. These studies often focus on their synthesis, stereochemistry, and use as intermediates in the synthesis of more complex molecules.

The synthesis of such ketones is often achieved through methods like the Friedel-Crafts acylation of norbornene followed by reduction of the double bond, or the reaction of organometallic reagents with norbornane (B1196662) carboxylic acid derivatives. Research in this area often investigates the stereoselectivity of these reactions, aiming to control the formation of the desired exo or endo isomer.

The reactivity of these ketones is another area of academic interest. Studies have explored their behavior in various transformations, including reductions to the corresponding alcohols, Baeyer-Villiger oxidations to esters, and reactions involving the enolate to form new carbon-carbon bonds. The rigid bicyclic framework provides a valuable model system for understanding the influence of stereoelectronics on these fundamental organic reactions. While specific data for this compound is sparse, the principles established from the study of related 2-acylnorbornanes provide a strong foundation for predicting its chemical behavior.

Chemical Properties of this compound

The chemical properties of this compound are dictated by its molecular structure, which features a propanoyl group attached to a bicyclo[2.2.1]heptane (norbornane) ring.

Interactive Data Table: Key Chemical Properties

PropertyValue
IUPAC Name 1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-one
CAS Number 67615-60-5
Molecular Formula C10H16O
Molecular Weight 152.24 g/mol
Appearance Liquid

Synthesis and Reactions

The synthesis of this compound can be approached through established methods for the acylation of bicyclic systems. A common strategy involves the Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds with aromatic and aliphatic systems. khanacademy.orgthieme.denih.gov

A plausible synthetic route would involve the acylation of norbornene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. khanacademy.org This would be followed by a hydrogenation step to reduce the double bond of the norbornene ring, yielding the saturated bicyclo[2.2.1]heptane structure. The stereochemical outcome of the acylation step, leading to either the exo or endo isomer, is a critical aspect of this synthesis. Generally, the exo product is favored due to lower steric hindrance. scirp.org

The ketone functionality of this compound allows for a variety of subsequent reactions. These include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: A Baeyer-Villiger oxidation could be employed to convert the ketone into an ester.

Enolate Formation: In the presence of a suitable base, the ketone can form an enolate, which can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant, the broader body of research on 2-acylnorbornanes provides valuable insights. Studies on related compounds have been instrumental in understanding the stereochemical control of reactions involving the rigid norbornane scaffold. libretexts.org

The stereochemistry of the bicyclo[2.2.1]heptane system is defined by the exo and endo positions. Substituents in the exo position point away from the six-membered ring, while endo substituents point towards it. This distinction has a profound impact on the reactivity of the molecule. For instance, in nucleophilic additions to the carbonyl group of 2-acylnorbornanes, the approach of the nucleophile is often favored from the less sterically hindered exo face. libretexts.org

Research on the isomerization of 2-substituted norbornanes has shown that the thermodynamically more stable isomer can be obtained under basic conditions. researchgate.net For 2-acylnorbornanes, the exo isomer is generally considered to be the more stable form.

Interactive Data Table: Stereoisomer Information

IsomerDescription
exo The propanoyl group is directed away from the six-membered ring of the bicyclo[2.2.1]heptane system.
endo The propanoyl group is directed towards the six-membered ring of the bicyclo[2.2.1]heptane system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECPUIYFMJTXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bicyclo 2.2.1 Heptanyl Propan 1 One and Analogous Bicyclic Ketones

Strategies for Carbonyl Group Introduction within Norbornane (B1196662) Frameworks

The introduction of a propanone moiety onto a pre-existing bicyclo[2.2.1]heptane (norbornane) skeleton is a direct approach to synthesizing the target ketone and its analogs. Key methods for forming the requisite carbon-carbon bond and establishing the carbonyl group include Friedel-Crafts acylation and reactions involving organometallic reagents.

Friedel-Crafts Acylation: This classic electrophilic substitution reaction can be applied to introduce an acyl group to a suitable norbornane precursor. khanacademy.orgthieme.denih.gov For the synthesis of 1-(2-bicyclo[2.2.1]heptanyl)propan-1-one, norbornane can be reacted with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.com The reaction proceeds through the formation of a highly reactive propanoyl cation (an acylium ion), which then attacks the norbornane ring. mdpi.com A significant challenge with this method is controlling the regioselectivity of the acylation on the saturated, non-aromatic norbornane ring, which can lead to a mixture of isomers. The reaction is more commonly and efficiently performed on aromatic systems. nih.gov

Grignard and Organolithium Reagent Reactions: A versatile method for introducing the propanoyl group involves the reaction of an organometallic reagent with a norbornane derivative containing a suitable electrophilic functional group. For instance, a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), can react with 2-cyanobicyclo[2.2.1]heptane (norbornane-2-carbonitrile). purdue.eduadichemistry.com The nucleophilic ethyl group adds to the carbon of the nitrile, forming an intermediate imine salt. quora.com Subsequent acidic hydrolysis of this intermediate yields the desired ketone, this compound. quora.com This method offers a reliable way to form the ketone at a specific position determined by the location of the nitrile group on the norbornane core.

ReagentsProductKey Features
2-Cyanobicyclo[2.2.1]heptane + Ethylmagnesium bromide, then H₃O⁺This compoundForms ketone from nitrile; regioselective. adichemistry.comquora.com
Norbornane + Propionyl chloride + AlCl₃This compound (and isomers)Direct acylation; potential for isomeric mixtures. khanacademy.org

Formation of the Bicyclo[2.2.1]heptane Core in Ketone Synthesis

An alternative and often more controlled approach involves constructing the bicyclic ketone framework through cycloaddition, rearrangement, or annulation reactions where the ketone or a precursor functionality is incorporated during the ring-forming steps.

The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.1]heptene skeleton, which can then be converted to the saturated norbornane target. rsc.orgnih.gov This [4+2] cycloaddition typically involves reacting cyclopentadiene (B3395910) (a diene) with a suitable dienophile. researchgate.net

To synthesize bicyclic ketones, a dienophile containing a latent or protected carbonyl group is often used. For example, acrolein or methyl vinyl ketone can react with cyclopentadiene to form bicyclo[2.2.1]heptene derivatives bearing an aldehyde or ketone group, respectively. rsc.orgacs.org Subsequent functional group manipulation and reduction of the double bond lead to the final saturated bicyclic ketone.

A sequential Diels-Alder/rearrangement sequence has been developed for synthesizing diverse functionalized bicyclo[2.2.1]heptanes. nih.gov For instance, the reaction of 1,3-butadienes with unsaturated aldehydes, catalyzed by a Lewis acid like methylaluminum dichloride (MeAlCl₂), can lead to bicyclo[2.2.1]heptanone products. acs.orgacs.org The specific structure of the resulting ketone can be influenced by the substitution pattern of the diene and the reaction conditions, which may promote rearrangements of the initial Diels-Alder adduct. acs.org

The bicyclo[2.2.1]heptene frameworks produced from Diels-Alder reactions are unsaturated. To obtain the target compound, this compound, the carbon-carbon double bond within the norbornene ring must be reduced to a single bond. Catalytic hydrogenation is the most common and efficient method for this transformation. libretexts.orglibretexts.org

This process involves treating the unsaturated precursor with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or elevated pressure of hydrogen. researchgate.net The hydrogenation occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond, a factor that is critical in stereoselective syntheses. libretexts.org For example, the liquid-phase hydrogenation of 5-vinyl-2-norbornene (B46002) over a palladium catalyst proceeds through intermediate vinylnorbornanes and ethylidenenorbornanes to ultimately yield the fully saturated ethylnorbornane. researchgate.net

CatalystSubstrate TypeKey Features
Palladium on Carbon (Pd/C)Alkenes, AlkynesWidely used, efficient for C=C bond reduction. libretexts.org
Platinum(IV) Oxide (PtO₂)Alkenes, Aromatic ringsHighly active catalyst, often used for complete saturation.
Raney Nickel (Ra-Ni)Alkenes, Carbonyls, NitrilesVersatile, can also reduce other functional groups.
Wilkinson's Catalyst ((Ph₃P)₃RhCl)AlkenesHomogeneous catalyst, selective for less sterically hindered alkenes. libretexts.org

Ring expansion reactions provide an alternative route to bicyclic ketone frameworks, including the bicyclo[2.2.1]heptane system. These methods often start with smaller, more readily available ring systems. For example, certain bicyclo[2.1.1]hexane derivatives can undergo ring expansion to form the more stable bicyclo[2.2.1]heptane skeleton. nih.gov This can be particularly useful for accessing specific substitution patterns that are difficult to achieve through other means.

One such strategy involves the rearrangement of bicyclo[3.2.0]heptanone derivatives, which can be promoted by treatment with specific reagents. For instance, the reaction of a bicyclo[3.2.0]heptanone with the lithio derivative of tris(phenylthio)methane, followed by treatment with mercury(II) chloride, can induce a ring expansion to yield a cyclopentanone (B42830) derivative, demonstrating the migration of a more substituted carbon atom. ugent.be These rearrangements are often driven by the release of ring strain and the formation of a thermodynamically more stable bicyclic system.

Transition metal catalysis has enabled powerful annulation strategies for constructing complex polycyclic systems, including those containing a norbornane core. pkusz.edu.cnthieme-connect.com Palladium-catalyzed reactions, in particular, have been used to create norbornane-fused indanes through three-component reactions involving an aryl iodide, a bicyclic alkene like norbornene, and a third component such as methylene (B1212753) bromide or an α-diazoester. researchgate.net

These reactions typically proceed through a catalytic cycle involving the formation of a palladacycle intermediate. rsc.org This intermediate is generated from the coupling of the aryl iodide and norbornene. Subsequent reaction with the third component leads to the formation of new carbon-carbon bonds and the construction of the fused-ring system. researchgate.net While these methods are powerful for creating fused systems, they can be adapted to synthesize functionalized bicyclic ketones by choosing appropriate starting materials and reaction pathways. thieme-connect.com

Stereoselective Synthesis of Bicyclo[2.2.1]heptane Ketones

Controlling the stereochemistry of the bicyclo[2.2.1]heptane core is crucial, as different stereoisomers can have distinct properties. Stereoselectivity can be introduced during the key bond-forming steps of the synthesis.

Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for establishing stereochemistry. By using a chiral Lewis acid catalyst, the cycloaddition can proceed enantioselectively, yielding a bicyclo[2.2.1]heptene product with high enantiomeric purity. acs.orgnih.gov This chiral information is then carried through subsequent steps, such as hydrogenation, to produce an enantiomerically enriched saturated ketone. For example, catalysis of a Diels-Alder reaction with a chiral Lewis acid has been shown to produce bicyclo[2.2.1]heptane derivatives with an enantiomeric ratio of up to 96.5:3.5. acs.orgnih.gov The facial stereoselectivity of the reaction is governed by steric and electronic interactions between the diene, dienophile, and catalyst at the transition state. cdnsciencepub.compwr.edu.pl

Substrate-Controlled Diastereoselectivity: The inherent geometry of substituted reactants can also direct the stereochemical outcome. In the hydrogenation of a substituted norbornene, the catalyst typically adds hydrogen from the less sterically hindered exo face of the molecule, leading to a predictable diastereomeric product. Similarly, nucleophilic additions to a carbonyl group already present on a norbornane ring, such as in Grignard reactions, are often directed to the less hindered face, influencing the stereochemistry of the resulting alcohol product.

Enantioselective Reduction of Ketones: If a prochiral bicyclic ketone is synthesized, the final stereocenter can be set via an enantioselective reduction of the carbonyl group. This can be achieved using chiral reducing agents, such as those derived from lithium aluminum hydride modified with a chiral ligand (e.g., BINAL-H), or through catalytic asymmetric hydrogenation using a chiral transition metal catalyst. uwindsor.cayoutube.com These methods can convert a prochiral ketone into a single enantiomer of the corresponding alcohol with high selectivity. uwindsor.ca

Chiral Auxiliary-Mediated Strategies in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing bicyclic systems, as it can generate up to four new stereocenters in a single step. nih.govnumberanalytics.com To control the stereochemical outcome, chiral auxiliaries are frequently employed. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the approach of the other reactant, thereby inducing asymmetry in the product. numberanalytics.com

Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in asymmetric Diels-Alder reactions. wikipedia.org When attached to a dienophile, the bulky substituents on the oxazolidinone ring effectively block one face of the molecule, forcing the diene to approach from the less sterically hindered face. This strategy has been successfully applied to the synthesis of various complex molecules. wikipedia.org For instance, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols, which are derived from commercially available cis-1-amino-2-indanol, serve as efficient chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions. These reactions proceed with high endo-selectivity and diastereoselectivity. nih.gov Another example involves the use of (−)-8-phenylmenthol as a chiral auxiliary in the reaction between its acrylate ester and 5-benzyloxymethylcyclopentadiene, a key step in the Corey synthesis of prostaglandins. wikipedia.org

The choice of Lewis acid and reaction conditions can significantly influence the selectivity. The auxiliary can typically be removed under mild conditions after the reaction, and often recovered for reuse. nih.gov

Chiral AuxiliaryDienophileReaction TypeKey Features
Oxazolidinonesα,β-Unsaturated CarboximidesAsymmetric Diels-AlderHigh diastereoselectivity, steric hindrance directs cycloaddition. wikipedia.org
cis-1-Arylsulfonamido-2-indanolsAcrylate EstersLewis Acid Promoted Diels-AlderComplete endo-selectivity, high diastereoselectivity, auxiliary is recoverable. nih.gov
(−)-8-PhenylmentholAcrylate EsterAsymmetric Diels-AlderFace of the acrylate is blocked, directing cycloaddition. wikipedia.org
Camphor-derived SultamAcrylimideLewis Acid Promoted Diels-AlderHigh diastereoselectivity, applicable to less reactive dienes. harvard.edu

Organocatalytic and Metal-Catalyzed Asymmetric Annulations

In recent decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, offering advantages such as stability to air and moisture compared to many metal complexes. mdpi.comresearchgate.net Organocatalytic asymmetric annulations, particularly the Robinson annulation, are fundamental for synthesizing bicyclic ketones like the Wieland-Miescher ketone and the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) ketone, which are crucial building blocks for natural products. mdpi.com

L-proline and its derivatives are among the most studied organocatalysts for these transformations. mdpi.comresearchgate.net They catalyze stereoselective intramolecular aldol (B89426) reactions to form the bicyclic scaffolds. mdpi.com The mechanism, widely accepted as the Houk and List model, involves a single proline enamine intermediate. mdpi.com Tandem or cascade reactions, where multiple bonds and stereocenters are formed in a single operation, have been developed to increase efficiency. sioc.ac.cn For example, cyclic ketones can react with (E)-2-nitroallylic acetates in the presence of a pyrrolidine-thiourea catalyst to afford bicyclic skeletons with up to five stereocenters and high enantioselectivity (up to 98% ee). sioc.ac.cnnih.gov

Metal-catalyzed asymmetric annulations also provide a powerful route to bicyclic systems. Bimetallic relay catalysis, using combinations like silver(I) and a chiral metal-N,N′-dioxide complex, has been used in the diastereo- and enantioselective tandem cycloisomerization/[4+2]-cycloaddition of cyclopropyl (B3062369) tethered allenyl ketones with α,β-unsaturated carbonyl compounds. sciengine.com Ruthenium complexes containing chiral ligands such as BINAP have been effectively used for the asymmetric hydrogenation of bicyclic ketones to produce chiral alcohols with high stereoselectivity. researchgate.net

Catalyst TypeReactionSubstratesKey Features
L-prolineIntramolecular Aldol ReactionTriketonesForms Wieland-Miescher and HPESW ketone analogues. mdpi.com
Pyrrolidine-thioureaTandem [3+3] AnnulationCyclic ketones, (E)-2-nitroallylic acetatesConstructs bicyclic skeletons with 4-5 stereocenters, up to 98% ee. sioc.ac.cnnih.gov
Diphenylprolinol silyl (B83357) etherFormal [3+2] Annulationγ-Alkyl-β,γ-unsaturated γ-lactams, α,β-unsaturated aldehydesYields enantioenriched bicyclic γ-lactams with up to four new stereocenters. acs.org
Silver(I)/Chiral Metal-N,N′-dioxideTandem Cycloisomerization/[4+2] CycloadditionCyclopropyl tethered allenyl ketones, α,β-unsaturated carbonylsBimetallic relay catalysis provides enantioenriched furopyran derivatives. sciengine.com
RuCl₂(chiral ligand)₂Asymmetric HydrogenationBicyclic ketonesProduces chiral alcohols with high enantioselectivity (97-98% ee). researchgate.net

Control of Enantioselectivity and Diastereoselectivity in Bicyclic Ketone Formation

Achieving high levels of both enantioselectivity and diastereoselectivity is a central challenge in the synthesis of complex bicyclic ketones. The spatial arrangement of substituents and the creation of specific stereoisomers are critical for biological function.

In organocatalysis, the structure of the catalyst and the reaction conditions are paramount. For instance, in the proline-catalyzed Robinson annulation, the catalyst directs the formation of one enantiomer over the other. mdpi.com The development of bifunctional catalysts, which possess both a Brønsted acid and a Lewis base site (like thiourea (B124793) catalysts), has been shown to be crucial for achieving high reactivity and stereoselectivity in certain annulation reactions. sioc.ac.cn

In metal-catalyzed reactions, the design of the chiral ligand bound to the metal center is key. For example, D₂-symmetric chiral amidoporphyrins have been used as supporting ligands for cobalt(II)-based catalytic systems in asymmetric radical bicyclization, enabling the construction of multisubstituted products with three contiguous stereogenic centers in high yields and with excellent stereoselectivities. nih.govnih.govfigshare.com This approach, termed metalloradical catalysis (MRC), offers a general strategy for controlling both enantioselectivity and diastereoselectivity in radical cascade reactions. nih.govnih.gov

While organocatalysis has proven highly effective for α,β-unsaturated aldehydes, its application to simple acyclic ketone dienophiles in Diels-Alder reactions was historically challenging. princeton.edu The development of new chiral amine catalysts has enabled the first general enantioselective catalytic Diels-Alder reactions with simple ketone dienophiles, achieving high yields and enantioselectivities (up to 98% ee). princeton.edu

Radical Cyclization Approaches for Stereocontrolled Bicyclic Ketone Synthesis

Radical cyclization reactions offer a powerful and complementary approach for synthesizing cyclic molecules, often under mild conditions and with high functional group tolerance. wikipedia.org These reactions typically involve three main steps: selective radical generation, an intramolecular cyclization step, and a final quenching of the cyclized radical. wikipedia.org

For stereocontrol, the challenge lies in influencing the geometry of the transition state during the cyclization step. researchgate.net 5-Hexenyl radicals are common intermediates, as their cyclization is rapid and highly selective for the exo transition state, leading predominantly to five-membered rings. wikipedia.org The stereoselectivity of these reactions can be influenced by chiral auxiliaries attached to the substrate. researchgate.net

A significant challenge in free radical cascades has been the control of enantioselectivity. nih.gov Metalloradical catalysis (MRC) has emerged as a promising solution. nih.govnih.gov By using a chiral cobalt(II) complex, it is possible to catalyze the asymmetric radical bicyclization of 1,6-enynes with diazo compounds, yielding complex bicyclic structures with excellent control over both diastereoselectivity and enantioselectivity. nih.govnih.govfigshare.com Another strategy involves merging N-heterocyclic carbene (NHC) catalysis with photoredox catalysis. This has enabled the diastereoselective amidoacylation of alkenes to build congested cyclic β-amido ketone skeletons through a radical-radical coupling mechanism. chemrxiv.org

Derivatization of Pre-existing Norbornane Scaffolds into Ketones

An alternative synthetic strategy involves modifying an existing norbornane or bicyclo[2.2.1]heptane core. The rigid norbornane scaffold is a common motif in medicinal chemistry and materials science. mdpi.comresearchgate.net

Functionalization can be achieved through various reactions. For example, the double bond in norbornene derivatives can be subjected to oxidative cleavage, using reagents like ruthenium(VIII), to yield cyclopentanoid structures that can be further elaborated into ketones. researchgate.net The inactivation of prostaglandin (B15479496) analogs often occurs via enzymatic oxidation of a hydroxyl group to a 15-keto group. nih.gov Synthetic strategies can mimic this by performing chemical oxidations, such as with Jones reagent, on alcohol precursors that already contain a bicyclic scaffold to introduce the ketone functionality. nih.gov

Metabolic glycoengineering is another field where norbornene-modified compounds are used. researchgate.net While the primary goal is often visualization through bioorthogonal reactions, the chemical handles introduced, such as the norbornene alkene, provide points for further synthetic derivatization into various functional groups, including ketones, if desired.

Reactivity and Transformation Pathways of 1 2 Bicyclo 2.2.1 Heptanyl Propan 1 One and Analogous Systems

Nucleophilic Additions to the Carbonyl Center

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for ketones. The stereochemical course of these additions in cyclic and bicyclic systems is of particular interest.

Hydride Reductions: Regio- and Stereochemical Outcomes in Cyclic Ketones

The reduction of cyclic ketones, including bicyclic systems analogous to 1-(2-bicyclo[2.2.1]heptanyl)propan-1-one, with hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) yields secondary alcohols. organicchemistrytutor.comlibretexts.org The stereochemical outcome of these reactions is governed by a combination of steric and electronic factors, often rationalized by the concepts of "steric approach control" and "product development control". cdnsciencepub.com

Steric Approach Control : This concept suggests that the nucleophilic hydride will attack the carbonyl carbon from the less sterically hindered face. cdnsciencepub.com In the case of bicyclic ketones, the geometry of the ring system dictates the accessibility of the two faces of the carbonyl group.

Product Development Control : This principle relates to the thermodynamic stability of the resulting alcohol products. The reaction may favor the pathway that leads to the more stable alcohol isomer. cdnsciencepub.com

The facial selectivity of hydride addition is also influenced by the size of the nucleophilic reagent. nih.gov Small nucleophiles tend to add to the axial face, while bulky nucleophiles preferentially attack from the equatorial face. nih.gov For instance, the reduction of unhindered cyclic ketones generally yields the more stable equatorial alcohol. cdnsciencepub.com However, in sterically hindered ketones, the approach of the hydride reagent from the less hindered side can lead to the formation of the less stable axial alcohol. gatech.edu The conformation of the substrate, the bulkiness of the nucleophile, and remote steric features can all affect the stereoselectivity in ways that may be difficult to predict with simple models. nih.govnih.gov

Stereochemical Outcomes of Hydride Reductions in Cyclic Ketones
Ketone SubstrateHydride ReagentMajor Product (Alcohol)Controlling Factor
Unhindered CyclohexanoneNaBH₄EquatorialProduct Development Control
Sterically Hindered CyclohexanoneLiAlH(O-t-Bu)₃AxialSteric Approach Control
cis-2,6-disubstituted N-acylpiperidoneLiAlH₄Dependent on twist-boat conformationSubstrate Conformation

Organometallic Reagent Additions (e.g., Grignard Reagents)

Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a nucleophilic addition mechanism where the carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org

In the context of bicyclic ketones like this compound, the stereoselectivity of Grignard reagent addition is primarily governed by steric hindrance. The nucleophile will preferentially attack the carbonyl carbon from the less sterically encumbered face of the molecule. dalalinstitute.com The rigid bicyclic framework creates a distinct steric environment that directs the incoming nucleophile. For example, in many norbornane (B1196662) systems, the exo face is more accessible than the endo face.

The general mechanism involves the initial complexation of the magnesium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of the alkyl or aryl group from the Grignard reagent, leading to a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation yields the tertiary alcohol. libretexts.org With sterically hindered ketones, side reactions such as enolization (deprotonation at the α-carbon) or reduction can sometimes occur. organic-chemistry.org

Addition of Organometallic Reagents to Ketones
Ketone TypeOrganometallic ReagentProduct TypeKey Stereochemical Consideration
AldehydeGrignard Reagent (RMgX)Secondary AlcoholFormation of a new stereocenter is possible.
KetoneGrignard Reagent (RMgX)Tertiary AlcoholAttack from the less sterically hindered face. dalalinstitute.com
EsterGrignard Reagent (RMgX) (2 equiv.)Tertiary AlcoholTwo additions of the Grignard reagent occur. masterorganicchemistry.com

Cyanohydrin Formation and Subsequent Conversions

The addition of hydrogen cyanide (HCN) to ketones results in the formation of cyanohydrins, which are α-hydroxynitriles. libretexts.orglibretexts.org This reaction is reversible and typically requires a basic catalyst, as the cyanide ion (CN⁻) is a much more potent nucleophile than HCN itself. libretexts.orgncert.nic.in The reaction is generally favored for unhindered cyclic ketones. libretexts.org

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then protonated by a molecule of HCN, regenerating the cyanide catalyst and yielding the cyanohydrin product. youtube.comlibretexts.org

Cyanohydrins are valuable synthetic intermediates due to the versatile reactivity of the nitrile and hydroxyl groups. chemistrysteps.comyoutube.com The nitrile group can be:

Hydrolyzed under acidic conditions to afford α-hydroxy carboxylic acids. libretexts.orgchemistrysteps.com

Reduced with reagents like lithium aluminum hydride to yield β-amino alcohols. libretexts.orgchemistrysteps.com

Synthetic Utility of Cyanohydrins
Cyanohydrin TransformationReagentsProduct Functional Group
HydrolysisH₃O⁺, heatα-Hydroxy Carboxylic Acid
Reduction1. LiAlH₄ 2. H₂Oβ-Amino Alcohol
DehydrationConcentrated H₂SO₄α,β-Unsaturated Carboxylic Acid (after hydrolysis)

Alpha-Functionalization Reactions of Bicyclic Ketones

The α-hydrogens of ketones are acidic due to the resonance stabilization of the conjugate base, the enolate. libretexts.org This allows for a variety of substitution reactions at the α-position. msu.edulibretexts.org

Stereoselective Alpha-Alkylation

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction that proceeds via an enolate intermediate. libretexts.orgresearchgate.net The enolate, being a strong nucleophile, can react with an alkyl halide in an SN2 reaction to form an α-alkylated ketone. libretexts.org

For unsymmetrical ketones, such as those with a bicyclic framework, the regioselectivity of enolate formation is a key consideration. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted, or "kinetic," enolate by removing a proton from the less sterically hindered α-carbon. rsc.org

The stereoselectivity of the subsequent alkylation step is influenced by the steric environment of the enolate. The alkylating agent will typically approach from the less hindered face of the enolate. In rigid bicyclic systems, this can lead to a high degree of stereocontrol. Asymmetric α-alkylation of cyclic ketones can be achieved using chiral auxiliaries or catalysts. rsc.orgnih.gov

Regioselectivity of Enolate Formation
ConditionsBaseMajor Enolate ProductType of Control
Low Temperature (e.g., -78 °C)LDA (Lithium diisopropylamide)Kinetic (less substituted)Kinetic
Room TemperatureNaH, NaOEtThermodynamic (more substituted)Thermodynamic

Other Alpha-Substitutions and Transformations

Besides alkylation, the α-position of bicyclic ketones can undergo other important transformations:

Alpha-Halogenation : Ketones can be halogenated at the α-position under either acidic or basic conditions. msu.edu Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. libretexts.org In the presence of a base, an enolate is formed, and the reaction is often difficult to stop at monosubstitution, leading to polyhalogenation. libretexts.org

Alpha-Hydroxylation : The direct α-hydroxylation of ketones to form α-hydroxy ketones is a valuable transformation. researchgate.netacs.org This can be achieved using various oxidizing agents. Enantioselective methods, often employing phase-transfer catalysis, have been developed for the asymmetric α-hydroxylation of both cyclic and acyclic ketones using molecular oxygen. acs.org

Rearrangement Reactions Involving the Bicyclo[2.2.1]heptane Ketone Framework

The rigid and strained bicyclo[2.2.1]heptane skeleton, characteristic of this compound, is prone to a variety of rearrangement reactions. These transformations are often driven by the release of ring strain and the formation of more stable carbocation intermediates, leading to significant alterations of the carbon framework.

Acid-Catalyzed Skeletal Rearrangements

Under acidic conditions, ketones with a bicyclo[2.2.1]heptane framework can undergo profound skeletal rearrangements. These reactions are typically initiated by the protonation of the carbonyl oxygen, which enhances the reactivity of the system. The subsequent transformations often fall under the category of Wagner-Meerwein rearrangements, which involve a series of 1,2-shifts of hydrogen, alkyl, or aryl groups via carbocation intermediates. wikipedia.orglscollege.ac.in

The Wagner-Meerwein rearrangement is a classic reaction in bicyclic terpene chemistry, where it was first discovered. wikipedia.orgthieme.de The driving force is the conversion of a less stable carbocation to a more stable one (e.g., secondary to tertiary). In the context of bicyclo[2.2.1]heptane ketones, the reaction can be initiated by the formation of a carbocation adjacent to the carbonyl group. This can lead to ring expansion, ring contraction, or alteration of the bridgehead positions. stackexchange.comslideshare.netechemi.com

For instance, the acid-catalyzed rearrangement of 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one results in the formation of a 3,3-dimethyl-6-methylidenebicyclo[2.2.1]heptan-2-one. stackexchange.comechemi.com The proposed mechanism involves the protonation of the carbonyl oxygen, followed by an intramolecular attack from the double bond to form a tertiary carbocation. A subsequent collapse of this intermediate leads to the more stable bicyclo[2.2.1]heptane framework. stackexchange.comechemi.com Such rearrangements are synthetically useful for accessing substituted bicyclo[2.2.1]heptanones from other bicyclic systems. acs.org

Table 1: Examples of Acid-Catalyzed Rearrangements in Bicyclic Systems
Starting MaterialConditionsProduct(s)Rearrangement Type
IsoborneolAcid catalystCampheneWagner-Meerwein wikipedia.org
4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-onep-TsOH3,3-dimethyl-6-methylidenebicyclo[2.2.1]heptan-2-oneSkeletal Rearrangement stackexchange.comechemi.com

Wolff Rearrangements and Ketene (B1206846) Intermediates (General Application)

The Wolff rearrangement is a powerful reaction in organic synthesis that converts an α-diazocarbonyl compound into a ketene through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org This reaction can be induced thermally, photochemically, or through metal catalysis (e.g., using silver ions). organic-chemistry.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles (water, alcohols, amines) to form carboxylic acid derivatives or can undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.org

A significant application of the Wolff rearrangement is in the ring contraction of cyclic α-diazo ketones. wikipedia.org When applied to a cyclic system, the rearrangement results in a product with a ring that is one carbon smaller. mdpi.com This strategy is particularly effective for generating strained ring systems. wikipedia.org

For example, the Wolff rearrangement of α-diazocamphor, a derivative of the bicyclo[2.2.1]heptane system, leads to a ring-contracted product. The subsequent trapping of the ketene intermediate by water occurs from the less sterically hindered "endo" face to yield exo-1,5,5-trimethylbicyclo[2.1.1]hexane-6-carboxylic acid. wikipedia.org

The general mechanism can proceed either in a concerted fashion or stepwise via a carbene intermediate, depending on the reaction conditions and the substrate. organic-chemistry.org The stereochemistry of the migrating group is retained during the rearrangement. wikipedia.org

Table 2: General Scheme of Wolff Rearrangement for Ring Contraction
Reactant TypeKey IntermediateProduct Type (with Nucleophile Nu-H)
Cyclic α-diazo ketoneKeteneRing-contracted carboxylic acid derivative wikipedia.orgmdpi.com

Oxidative Transformations: Baeyer-Villiger Oxidation of Bridged Bicyclic Ketones

The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, transforming ketones into esters and cyclic ketones into lactones (cyclic esters). organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperbenzoic acid (mCPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgadichemistry.com

In bridged bicyclic ketones like those based on the bicyclo[2.2.1]heptane framework, the Baeyer-Villiger oxidation is a valuable tool for introducing heteroatoms into the ring system, leading to the formation of oxabicyclic compounds. rsc.orgrsc.org The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.org The rate-determining step is the migration of one of the α-carbon groups to the adjacent oxygen atom. wikipedia.org

The regioselectivity of the oxygen insertion is a critical aspect of this reaction and is determined by the migratory aptitude of the groups attached to the carbonyl. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This preference is related to the ability of the migrating group to stabilize the developing positive charge in the transition state. rsc.org

For a ketone such as 1-(bicyclo[2.2.1]hept-2-yl)ethanone, which is structurally similar to the title compound, Baeyer-Villiger oxidation with mCPBA results in the migration of the more substituted bicyclo[2.2.1]hept-2-yl group (a secondary alkyl group) in preference to the methyl group. adichemistry.com This regioselectivity leads to the formation of bicyclo[2.2.1]hept-2-yl acetate (B1210297). adichemistry.com In cyclic ketones like norbornenone (bicyclo[2.2.1]hept-5-en-2-one), an oxygen atom is inserted into the ring to form a lactone, often with high regioselectivity. adichemistry.com Stereoelectronic effects also play a significant role, with the migrating group typically being anti-periplanar to the O-O bond of the peroxide in the Criegee intermediate. wikipedia.orgrsc.org

Table 3: Regioselectivity in Baeyer-Villiger Oxidation of Bicyclic Ketones
Ketone SubstrateOxidantMajor ProductMigrating Group
1-(Bicyclo[2.2.1]hept-2-yl)ethanonemCPBABicyclo[2.2.1]hept-2-yl acetateBicyclo[2.2.1]hept-2-yl (sec-alkyl) adichemistry.com
CamphormCPBALactone from tertiary bridgehead carbon migrationTertiary bridgehead carbon adichemistry.com
Bicyclo[2.2.1]hept-5-en-2-onePeracidLactoneMore substituted carbon adichemistry.com

Ring Modification and Fragmentation Reactions of Bicyclic Systems

The inherent ring strain of the bicyclo[2.2.1]heptane system not only drives rearrangement reactions but also makes it susceptible to ring-opening and fragmentation under various conditions. nih.gov These reactions provide synthetic routes to larger rings or acyclic compounds that can be difficult to access otherwise. libretexts.org

One important class is the Grob fragmentation, which occurs in 1,3-diol-type systems. This reaction can be used to construct medium or large rings from bicyclic precursors. libretexts.org It involves the cleavage of a carbon-carbon bond to yield a ketone/aldehyde and an alkene. libretexts.org

The Eschenmoser fragmentation is another synthetically useful reaction that cleaves a ring. It begins with the epoxidation of a cyclic α,β-unsaturated ketone. Treatment with tosylhydrazine initiates a fragmentation cascade, breaking the original alkene bond and forming a new carbonyl and an alkyne, resulting in a product with one fewer ring than the starting material. libretexts.org

Conformational Analysis and Stereochemical Influences in Bicyclo 2.2.1 Heptane Ketones

Intrinsic Structural Rigidity and Strain in the Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane skeleton is characterized by a high degree of rigidity, a consequence of its bridged cyclic structure. This rigidity significantly limits the conformational freedom typically observed in acyclic or simple monocyclic systems. The boat-like conformation of the six-membered ring is locked in place by the one-carbon bridge (C7), preventing the chair-boat interconversions common in cyclohexane (B81311) derivatives.

This constrained geometry inherently introduces strain into the molecule. The primary sources of strain are:

Angle Strain: The internal bond angles deviate from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. For instance, the C1-C7-C4 bridgehead angle is significantly compressed. This deviation from ideal geometry leads to increased potential energy.

Torsional Strain: The eclipsed or nearly eclipsed arrangement of C-H bonds along the C-C frameworks, particularly involving the C5-C6 bond and its relationship with the C1-C2 and C3-C4 bonds, contributes to torsional strain.

The inherent strain in the bicyclo[2.2.1]heptane framework is a defining feature that profoundly influences its chemical and physical properties.

Endo/Exo Stereoisomerism and Its Conformational Preferences within the Bicyclic System

Substitution at the C2 position of the bicyclo[2.2.1]heptane ring system gives rise to two diastereomers, designated as endo and exo. This stereoisomerism is a critical aspect of the system's chemistry.

Exo Isomer: The substituent is oriented on the same side as the C7 bridge. This position is generally considered to be less sterically hindered.

Endo Isomer: The substituent is oriented on the opposite side of the C7 bridge, pointing towards the six-membered ring. This position often experiences greater steric interactions with the C5 and C6 hydrogens.

In the case of 1-(2-bicyclo[2.2.1]heptanyl)propan-1-one, the propan-1-one group can exist in either the endo or exo position. The thermodynamic stability of these isomers is dictated by the balance of steric and electronic interactions. Generally, for many substituents, the exo isomer is thermodynamically more stable due to reduced steric hindrance. However, specific electronic interactions or intramolecular forces can sometimes favor the endo conformation. For instance, studies on related systems like 2-methyl-2-azabicyclo[2.2.1]heptane have shown the endo isomer to be slightly more stable. beilstein-journals.org The conformational preference of the propan-1-one substituent in both the endo and exo positions will be influenced by the orientation that minimizes steric clashes between the ethyl group of the propanone moiety and the bicyclic framework.

Influence of Conformational Control on Chemical Reactivity and Stereoselectivity

The rigid, well-defined geometry of the bicyclo[2.2.1]heptane framework in this compound exerts profound control over its chemical reactivity and the stereochemical outcome of its reactions. The fixed spatial arrangement of atoms allows for a more predictable approach of reagents, leading to high stereoselectivity.

A key area where this is evident is in the nucleophilic addition to the carbonyl group. The accessibility of the two faces of the carbonyl group (the re and si faces) is dictated by the endo or exo disposition of the propan-1-one substituent and the steric bulk of the bicyclic framework itself.

Steric Hindrance: The bicyclic structure creates a sterically hindered environment. In the exo isomer, the C7 bridge can partially shield one face of the carbonyl group, while in the endo isomer, the C5 and C6 hydrogens present a steric barrier. This steric hindrance directs the incoming nucleophile to the less hindered face, leading to the preferential formation of one diastereomeric alcohol product.

Stereoelectronic Effects: The rigid framework also allows for the study of subtle stereoelectronic effects that can influence reaction pathways. The alignment of orbitals in the transition state can be more precisely controlled and studied in such a constrained system.

The stereoselective reduction of bicyclic ketones is a well-documented example of this conformational control, where the choice of reducing agent and the stereochemistry of the substrate determine the stereochemical outcome of the resulting alcohol.

Spectroscopic and Diffraction Methodologies for Conformational Elucidation

The determination of the precise three-dimensional structure and conformational details of this compound and its derivatives relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their local electronic and steric environment. The carbonyl carbon of the ketone typically appears in the downfield region of the spectrum (around δ 205–210 ppm for similar bicyclic ketones). nih.gov The distinct chemical shifts for the carbons of the bicyclic framework can further aid in structural assignment.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the presence of the carbonyl group. The C=O stretching frequency in bicyclic ketones is sensitive to ring strain. In the bicyclo[2.2.1]heptane system, the inherent angle strain can influence the carbonyl stretching vibration, which is typically observed in the region of 1740-1750 cm⁻¹.

X-ray Diffraction:

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed and accurate picture of the molecule's conformation in the solid state. This data is invaluable for validating computational models and understanding the subtle structural features that influence reactivity.

Below are representative, though not experimentally determined for the specific title compound, data tables that would be generated through such analyses.

Table 1: Representative Structural Parameters for a Bicyclo[2.2.1]heptane Framework

Parameter Typical Value
Bond Lengths (Å)
C1-C2 1.54
C2-C3 1.55
C1-C6 1.54
C1-C7 1.56
C-H 1.10
**Bond Angles (°) **
∠C1-C7-C4 ~96
∠C2-C1-C6 ~107
∠C1-C2-C3 ~103
Torsional Angles (°)

Table 2: Representative Spectroscopic Data for a Bicyclo[2.2.1]heptan-2-yl Ketone

Spectroscopic Data Characteristic Value/Region
¹H NMR (ppm)
Bridgehead Protons (H1, H4) 2.2 - 2.8
CH-C=O 2.5 - 3.0
Bicyclic Framework Protons 1.0 - 2.0
¹³C NMR (ppm)
C=O 208 - 215
Bridgehead Carbons (C1, C4) 45 - 55
CH-C=O 50 - 60
Bicyclic Framework Carbons 25 - 40
**IR (cm⁻¹) **
C=O Stretch 1740 - 1750

Table 3: List of Mentioned Compounds

Compound Name
This compound
Bicyclo[2.2.1]heptane
Norbornane (B1196662)

Advanced Synthetic Applications of 1 2 Bicyclo 2.2.1 Heptanyl Propan 1 One As a Building Block

Role as an Intermediate in Natural Product Total Synthesis

The bicyclo[2.2.1]heptane core is a key structural motif in a variety of sesquiterpenoid natural products. While specific documentation detailing the use of 1-(2-bicyclo[2.2.1]heptanyl)propan-1-one in a completed total synthesis is not abundant in readily available literature, its structure makes it an ideal precursor for several well-known targets. Synthetic strategies for natural products like β-santalene and campherenone often commence from structurally similar norbornane-based ketones. researchgate.net

The propionyl side chain of this compound provides a crucial three-carbon unit that can be elaborated into the more complex side chains characteristic of these natural products. A general synthetic approach involves leveraging the ketone for carbon-carbon bond formation, such as through Wittig reactions or Grignard additions, to append the necessary isoprenoid-derived fragments.

Table 6.1: Representative Natural Products with a Bicyclo[2.2.1]heptane Core

Natural Product Chemical Family Key Structural Features Potential Synthetic Precursor
β-Santalene Sesquiterpenoid 2-methyl-3-methylene-2-(4-methylpent-3-enyl)norbornane Norbornane-based ketone
Campherenone Sesquiterpenoid 1,7-dimethyl-7-(4-methylpent-3-enyl)norbornan-2-one Camphor or related norbornanones

For instance, the synthesis of β-santalene requires the installation of a methyl group and a methylene (B1212753) group at the C2 position of the norbornane (B1196662) ring, along with a C3 side chain. nist.gov Starting from this compound, the ketone can be converted to an exocyclic methylene group via a Wittig reaction. Subsequent functionalization and manipulation of the remaining carbon framework, guided by established stereocontrolled methods, can lead to the final natural product structure. The inherent chirality of the bicyclic system is critical for achieving the desired stereochemistry in the final product. researchgate.net

Precursor for the Construction of Complex Bridged Polycyclic Systems

The bicyclo[2.2.1]heptane skeleton is itself a bridged polycyclic system, but it also serves as a foundational template for constructing even more intricate, multi-cyclic frameworks. The synthesis of patchoulol, a tricyclic sesquiterpene alcohol, exemplifies this application. wikipedia.org While total syntheses of patchoulol often start from other precursors, the transformation of a bicyclo[2.2.1]heptane system into the tricyclo[5.3.1.03,8]undecane core of patchoulol highlights a relevant synthetic strategy. researchgate.net

The propionyl group of this compound is a key handle for initiating skeletal rearrangements or intramolecular cyclizations. For example, the side chain can be chemically modified to introduce a reactive site, such as an alkene or an alcohol. This new functional group can then participate in a ring-closing reaction with another part of the bicyclic scaffold. An intramolecular Prins reaction, for instance, could be employed where the carbonyl group (or a derivative) acts as the electrophile and a strategically placed alkene on a side chain acts as the nucleophile, forging a new ring and creating a more complex polycyclic structure. researchgate.net Such transformations are challenging but provide a powerful method for rapidly increasing molecular complexity from a relatively simple starting material.

Derivatization towards Molecules with Specific Structural Attributes

The ketone functionality of this compound is its most reactive site, allowing for a wide array of derivatizations to produce molecules with tailored properties. These transformations include oxidation, reduction, and conversion to nitrogen-containing functional groups.

One of the most significant transformations is the Baeyer-Villiger oxidation. This reaction converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. For a close analog, 1-(bicyclo[2.2.1]hept-2-yl)ethanone, oxidation with a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) yields bicyclo[2.2.1]hept-2-yl acetate (B1210297). adichemistry.com This reaction is highly regioselective and stereospecific, retaining the configuration of the migrating carbon center. The resulting ester can be easily hydrolyzed to the corresponding alcohol, bicyclo[2.2.1]heptan-2-ol, providing access to a different class of derivatives. adichemistry.com The enzymatic Baeyer-Villiger oxidation of similar bicyclic ketones has also been explored, offering high enantioselectivity. whiterose.ac.ukrsc.orgrsc.org

Table 6.2: Key Derivatization Reactions of the Propionyl Group

Reaction Type Reagents Product Functional Group Significance
Baeyer-Villiger Oxidation Peroxy acids (e.g., mCPBA) Ester Access to chiral alcohols after hydrolysis. adichemistry.com
Reductive Amination Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) Amine Synthesis of chiral amines and ligands.
Urea Formation (From derived amine) + Isocyanate or CDI Urea Access to potent enzyme inhibitors. researchgate.netnih.gov

Furthermore, the ketone can undergo reductive amination to form the corresponding amine. This amine is a valuable intermediate for synthesizing other functional molecules, such as ureas. By reacting the amine with 1,1'-carbonyldiimidazole (B1668759) (CDI) or various isocyanates, a range of 1,3-disubstituted ureas can be prepared. researchgate.netnih.gov Compounds bearing this motif and a bicyclic fragment have been investigated as potent inhibitors of enzymes like soluble epoxide hydrolase. researchgate.net

Utility in the Development of Fine Chemicals and Specialized Materials

The derivatives of this compound are valuable fine chemicals, finding applications as chiral auxiliaries, organocatalysts, and monomers for specialized polymers.

The rigid, conformationally locked structure of the bicyclo[2.2.1]heptane core makes it an excellent scaffold for chiral auxiliaries. wikipedia.org Chiral auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which they are removed. researchgate.net Chiral alcohols and amines, readily synthesized from this compound via reduction or reductive amination, are ideal candidates for this role. For example, camphor-derived auxiliaries like camphorsultam are widely used to control stereoselectivity in aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.org Similarly, derivatives of the title compound can be employed to impart high diastereoselectivity in a variety of asymmetric transformations.

In the field of materials science, the rigidity of the norbornane structure can be exploited to create polymers with high thermal stability. Derivatives of bicyclo[2.2.1]heptane can be used as monomers in polymerization reactions. The resulting polymers often exhibit high glass transition temperatures (Tg), making them suitable for applications requiring robust materials that can withstand high temperatures.

Finally, chiral diamines derived from the bicyclo[2.2.1]heptane framework have been developed as efficient bifunctional organocatalysts. mdpi.com These catalysts, which can activate both nucleophiles and electrophiles through hydrogen bonding, are used in a variety of asymmetric reactions. The well-defined stereochemistry of the bicyclic scaffold is essential for achieving high levels of enantiocontrol in these catalytic processes.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2-bicyclo[2.2.1]heptanyl)propan-1-one, and what parameters critically influence reaction yields?

  • Methodological Answer : The synthesis of bicyclo[2.2.1]heptane derivatives typically involves Diels-Alder reactions or catalytic hydrogenation of norbornene analogs. For ketone-functionalized derivatives like the target compound, Friedel-Crafts acylation or ketone group introduction via Grignard reactions may be employed. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity.
  • Temperature control : Low temperatures (0–5°C) mitigate side reactions in sensitive intermediates .
    • Data Table :
MethodCatalystSolventYield (%)Reference
Friedel-CraftsAlCl₃DCM65–72
Grignard AdditionMg, CuITHF58–63

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar ketones?

  • Methodological Answer :

  • ¹H NMR : The bicyclic system produces distinct splitting patterns (e.g., bridgehead protons at δ 1.5–2.5 ppm with multiplicity dependent on stereochemistry) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 205–210 ppm, while bridgehead carbons appear at δ 35–45 ppm .
  • IR : A strong C=O stretch at ~1700 cm⁻¹ confirms ketone functionality .
  • MS : Molecular ion peaks ([M]⁺) at m/z 164 (C₁₀H₁₄O) and fragmentation patterns (e.g., loss of CO) validate the structure .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[2.2.1]heptane moiety influence reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Steric effects : endo vs. exo configurations alter accessibility to the carbonyl group. endo-Substituted derivatives exhibit reduced reactivity due to steric hindrance from the bicyclic framework .
  • Electronic effects : Strain in the bicyclo[2.2.1]heptane system polarizes the carbonyl group, enhancing electrophilicity in exo configurations .
  • Case Study : In Grignard reactions, exo-configured ketones achieve 20% higher yields than endo analogs under identical conditions .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites). The rigid bicyclic system may enhance binding affinity via van der Waals interactions .
  • Data Contradiction : Some studies report strong binding to cytochrome P450 enzymes, while others suggest low bioavailability due to poor solubility .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the ketone with ethylene glycol to prevent undesired nucleophilic attacks during alkylation .
  • Catalytic Systems : Use Pd/Cu bimetallic catalysts for selective cross-coupling reactions, minimizing over-oxidation .
  • Solvent Screening : Hexafluoroisopropanol (HFIP) suppresses polymerization in radical-mediated reactions .

Data Contradiction Analysis

Q. Why do reported yields for Friedel-Crafts acylation of bicyclo[2.2.1]heptane derivatives vary across studies?

  • Analysis : Discrepancies arise from:

  • Substrate Purity : Impurities in norbornene precursors reduce effective catalyst activity .
  • Moisture Sensitivity : AlCl₃-mediated reactions are highly moisture-sensitive; trace water decreases yields by 15–20% .
  • Workup Protocols : Differences in quenching methods (e.g., aqueous vs. non-aqueous) impact product recovery .

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